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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethoxyaniline

Cat. No.: B1194742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Chloro-2,5-
dimethoxyaniline (CAS No: 6358-64-1), a key intermediate in the synthesis of various dyes

and pigments. The document presents a summary of its mass spectrometry, nuclear magnetic

resonance (NMR), and infrared (IR) spectroscopy data, details the experimental protocols for

acquiring these spectra, and visualizes relevant chemical and analytical workflows.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from mass spectrometry, ¹³C NMR,

and ¹H NMR analyses of 4-Chloro-2,5-dimethoxyaniline.

Table 1: Mass Spectrometry Data
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Parameter Value Source

Molecular Formula C₈H₁₀ClNO₂ --INVALID-LINK--[1]

Molecular Weight 187.62 g/mol --INVALID-LINK--[1]

Monoisotopic Mass 187.0400063 Da --INVALID-LINK--[1]

GC-MS (Main Library)

Top Peak (m/z) 172 --INVALID-LINK--[1]

2nd Highest Peak (m/z) 187 --INVALID-LINK--[1]

3rd Highest Peak (m/z) 174 --INVALID-LINK--[1]

LC-MS ([M+H]⁺)

Precursor m/z 188.0473 --INVALID-LINK--[1]

Top 5 Peaks (m/z)
188.0473, 173.0239,

153.0785, 152.0707, 138.055
--INVALID-LINK--[1]

Table 2: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally-derived and assigned chemical shift data from peer-reviewed sources

were not available at the time of this guide's compilation. The following are predicted values or

unassigned data from spectral databases.

¹³C NMR ¹H NMR

Chemical Shift (ppm) Chemical Shift (ppm)

Data not available Data not available

Table 3: Infrared (IR) Spectroscopy Data

Note: A detailed list of specific absorption bands was not available in the searched literature.

General expected absorptions are listed based on the functional groups present in the

molecule.
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Wavenumber (cm⁻¹) Assignment

3300-3500 N-H stretching (amine)

2830-2950 C-H stretching (methoxy)

1500-1600 C=C stretching (aromatic ring)

1200-1250 C-O stretching (aryl ether)

1000-1100 C-N stretching

700-850 C-Cl stretching

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-quality NMR spectra are obtained through careful sample preparation and standardized

instrument parameters.

1. Sample Preparation:

Analyte Preparation: 5-20 mg of 4-Chloro-2,5-dimethoxyaniline is accurately weighed for

¹H NMR, while a higher concentration of 20-50 mg may be required for ¹³C NMR.

Solvent Selection: The sample is dissolved in approximately 0.6 mL of a suitable deuterated

solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The solvent choice is critical to ensure

complete dissolution and to avoid spectral overlap with analyte signals.

Homogenization: The solution is gently vortexed or sonicated to ensure it is homogeneous.

Transfer: The final solution is carefully transferred to a 5 mm NMR tube using a pipette,

avoiding the introduction of air bubbles.

2. Data Acquisition:
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Instrumentation: Spectra can be acquired on a standard NMR spectrometer, such as a

Varian A-60 or a more modern Bruker Avance series instrument.[1]

Referencing: The chemical shifts are typically referenced to an internal standard,

Tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak (e.g., CDCl₃ at 7.26

ppm for ¹H and 77.16 ppm for ¹³C).

Procedure: The sample is placed in the spectrometer, and the magnetic field is locked onto

the deuterium signal of the solvent. The field is then shimmed to optimize homogeneity.

Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
For solid samples like 4-Chloro-2,5-dimethoxyaniline, spectra are commonly obtained using

KBr pellets or Attenuated Total Reflectance (ATR).

1. Sample Preparation (KBr Pellet Method):

Grinding: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar

and pestle.

Mixing: The ground sample is thoroughly mixed with 100-200 mg of dry, IR-grade potassium

bromide (KBr).

Pellet Pressing: The mixture is placed into a pellet die, and a hydraulic press is used to apply

pressure, forming a thin, transparent pellet.

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

2. Data Acquisition:

Instrumentation: Data can be collected using an FTIR spectrometer such as a Bruker IFS 85.

[1]

Background Spectrum: A background spectrum of the empty sample compartment (or a pure

KBr pellet) is collected to subtract atmospheric and instrumental interferences.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2_5-dimethoxyaniline
https://www.benchchem.com/product/b1194742?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2_5-dimethoxyaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded,

typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry

(GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation (for GC-MS):

Dissolution: A dilute solution of the analyte is prepared in a volatile organic solvent, such as

methanol or ethyl acetate.

Injection: A small volume (typically 1 µL) of the solution is injected into the GC.

2. Data Acquisition (GC-MS):

Instrumentation: A standard GC-MS system is used.

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g.,

SP-2100). A typical oven program starts at a lower temperature (e.g., 70°C) and ramps up to

a higher temperature (e.g., 280°C) to elute the compound.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer, where it is ionized (commonly by electron ionization, EI) and the mass-to-

charge ratio of the resulting fragments is detected.

3. Data Acquisition (LC-MS):

Instrumentation: A Liquid Chromatograph coupled to a high-resolution mass spectrometer,

such as a Thermo Q Exactive Orbitrap, is used.[1]

Liquid Chromatography: The sample is dissolved in a suitable mobile phase and separated

on a reverse-phase column (e.g., Acquity BEH C18).[1]

Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer.

Electrospray ionization (ESI) in positive mode is a common technique for this type of analyte.

[1]
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Visualizations
The following diagrams illustrate the chemical synthesis and a general workflow for the

spectroscopic analysis of 4-Chloro-2,5-dimethoxyaniline.

4-Chloro-2,5-dimethoxynitrobenzene Catalytic Reduction

H₂, Pt/C catalyst
or Ni catalyst, Hydrazine Hydrate 4-Chloro-2,5-dimethoxyaniline

Solvent (e.g., Xylene, Ethanol)
Temp: 70-110°C

Click to download full resolution via product page

Caption: Synthesis of 4-Chloro-2,5-dimethoxyaniline via catalytic reduction.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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